![molecular formula C19H21N3O7S B2433341 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251710-82-3](/img/structure/B2433341.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H21N3O7S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibitory Potential : Compounds with benzodioxane and acetamide moieties, similar to the requested chemical structure, have shown substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, suggesting potential for treating diabetes and neurodegenerative disorders (Abbasi et al., 2019).
Anti-Diabetic Potential : Some derivatives have demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, indicating a possibility for Type-2 diabetes treatment (Abbasi et al., 2023).
Antibacterial and Antifungal Activities : Certain compounds with the benzodioxin-6-yl motif have shown promising antibacterial and antifungal potential, along with low hemolytic activity, which could be beneficial in treating infectious diseases (Abbasi et al., 2020).
Potential for Alzheimer's Disease and Type-2 Diabetes : A series of related compounds showed moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes, suggesting therapeutic potential for Alzheimer's disease and Type-2 diabetes (Abbasi et al., 2019).
Bacterial Biofilm Inhibition : Some derivatives have been found to inhibit bacterial biofilms effectively, indicating potential use in preventing bacterial infections (Abbasi et al., 2020).
Anticancer and Kinase Inhibitory Activities : Derivatives containing thiazole instead of pyridine have shown Src kinase inhibitory activities and potential as anticancer agents (Fallah-Tafti et al., 2011).
Antimicrobial and Anti-Inflammatory Potential : These compounds have been shown to possess suitable antibacterial potential and could be used as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Potential as Anticonvulsants : Specific derivatives have exhibited promising anticonvulsant activity, suggesting their use in treating seizures (Amir et al., 2012).
Broad-Spectrum Antifungal Agents : Some derivatives have been identified as potent antifungal agents, particularly against Candida and Aspergillus species (Bardiot et al., 2015).
Antibacterial Agents and Enzyme Inhibitors : These compounds have been found to be potent antibacterial agents and moderate enzyme inhibitors, which could be beneficial in various therapeutic applications (Abbasi et al., 2017).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c23-18(20-14-1-3-16-17(11-14)29-10-9-28-16)13-21-12-15(2-4-19(21)24)30(25,26)22-5-7-27-8-6-22/h1-4,11-12H,5-10,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKADUSTISODQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2433258.png)
![N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide](/img/structure/B2433259.png)
![sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2433260.png)
![4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2433261.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2433263.png)
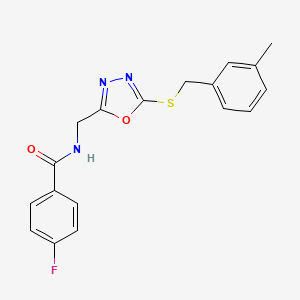
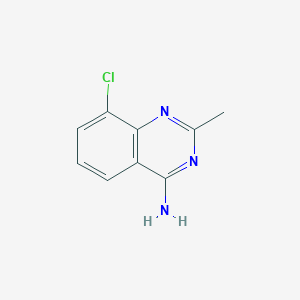
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2433270.png)
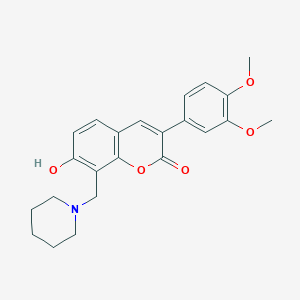
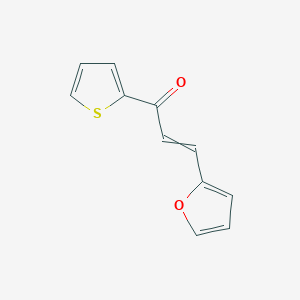
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2433276.png)
![6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2433279.png)
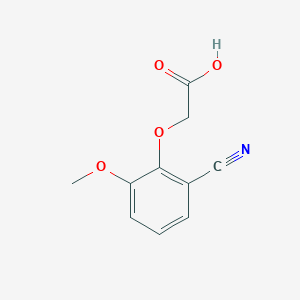
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2433281.png)